(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol

Description

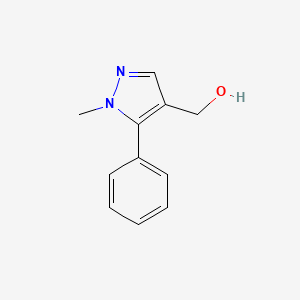

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by a pyrazole ring substituted with a methyl group at position 1, a phenyl group at position 5, and a hydroxymethyl (-CH2OH) group at position 3. Its molecular formula is C11H12N2O, with a molecular weight of 188.23 g/mol . Commercial availability and synthesis pathways highlight its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

(1-methyl-5-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGZXURABHDVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383698 | |

| Record name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499785-47-6 | |

| Record name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

- Starting Material: 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is the key intermediate.

- Reducing Agents: Sodium borohydride (NaBH4) or sodium tetrahydroborate in methanol is commonly used.

- Reaction Conditions: The aldehyde is dissolved in methanol and treated with sodium borohydride at room temperature (approximately 20°C) for several hours (typically 3 hours).

- Workup: The reaction mixture is then acidified slowly with dilute hydrochloric acid to pH ~1, forming a slurry. Subsequent basification with saturated potassium carbonate solution allows extraction of the product into an organic solvent such as ethyl acetate.

- Yield: High yields are reported, often around 97%.

This method is well-documented and provides a straightforward, efficient route to the target alcohol with minimal side reactions.

Alternative Reduction Agents and Conditions

- Diisobutylaluminum hydride (DIBAL-H): Used for selective reduction of keto groups adjacent to the pyrazole ring to the corresponding hydroxymethyl derivative.

- Catalytic Hydrogenation: In some cases, catalytic hydrogenation under mild conditions can reduce pyrazole aldehydes to alcohols, though this is less common due to potential over-reduction or ring hydrogenation.

Multi-Step Synthesis via Pyrazole Ring Formation

- Cyclocondensation: Pyrazole rings can be constructed by condensation of phenylhydrazine with β-dicarbonyl compounds (e.g., ethyl acetoacetate), followed by methylation at N1.

- Functionalization: Subsequent formylation at position 4 (e.g., via Vilsmeier-Haack reaction) introduces the aldehyde group, which can then be reduced to the methanol.

- Purification: Intermediates and final products are purified by recrystallization or chromatography.

Industrial Scale Considerations

- Solvent Selection: Methanol is preferred for its solubility and compatibility with reducing agents.

- Temperature Control: Maintaining reaction temperatures between 0°C and 25°C ensures controlled reduction and minimizes side reactions.

- Workup Procedures: Sequential washing with water, sodium bicarbonate, and brine solutions removes impurities.

- Drying and Isolation: Drying agents such as sodium sulfate are used before concentration and crystallization.

- Data Table: Summary of Preparation Methods

| Method No. | Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | Sodium borohydride (NaBH4) | Methanol | 20 | 3 hours | 97 | Acid-base workup, extraction with EtOAc |

| 2 | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | Diisobutylaluminum hydride (DIBAL-H) | Toluene or THF | 0 to 25 | 2-4 hours | 85-90 | Selective reduction to hydroxymethyl |

| 3 | Pyrazole ring precursors (phenylhydrazine + β-dicarbonyl) | Multi-step synthesis | Various | Reflux | Several steps | Variable | Includes methylation, formylation, reduction |

- Selectivity: Sodium borohydride reduction is highly selective for aldehyde to alcohol conversion without affecting the pyrazole ring or phenyl substituent.

- Reaction Efficiency: The mild reaction conditions and high yields make this method suitable for both laboratory and industrial scale.

- Purity: The acid-base extraction and recrystallization steps ensure high purity of the final product, confirmed by NMR and mass spectrometry.

- Scalability: The process is amenable to scale-up with appropriate temperature and stirring controls, as demonstrated in patent literature for related pyrazole derivatives.

The preparation of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is most efficiently achieved via the reduction of the corresponding aldehyde using sodium borohydride in methanol under mild conditions. Alternative methods such as DIBAL-H reduction and multi-step syntheses involving pyrazole ring construction are also viable but less common. The described methods provide high yields and purity, supported by detailed reaction conditions and purification protocols, making them authoritative and reliable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while reduction can produce the alcohol derivative .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a valuable intermediate in the development of novel materials and pharmaceuticals.

Synthesis and Reaction Pathways:

The compound can undergo several types of reactions, including:

- Oxidation: Can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: Reduction reactions can convert it into alcohols or amines.

- Substitution Reactions: It can participate in nucleophilic substitution reactions.

These reactions are crucial for creating derivatives that may possess enhanced properties or activities .

Biology

Biologically, this compound has been investigated for its potential antioxidant and anticancer properties. Research indicates that compounds containing the pyrazole moiety exhibit significant biological activities, including:

- Anticancer Activity: Various studies have shown that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines, such as lung cancer and breast cancer cells .

- Mechanism of Action: The compound may activate autophagy proteins and induce apoptosis in cancer cells through pathways involving p53 .

Medicine

In medicinal chemistry, this compound's derivatives have shown promise as potential therapeutic agents. The compound is being explored for its cytotoxic effects on specific cancer cell lines, indicating its potential role in cancer treatment protocols.

Case Studies:

Recent studies have highlighted the efficacy of pyrazole derivatives in targeting various cancer-related pathways, such as topoisomerase II and VEGFR, which are critical in tumor growth and survival .

Industry

From an industrial perspective, this compound is utilized in the development of specialty chemicals and materials. Its ability to form complex structures makes it suitable for applications in agrochemicals and fine chemicals production.

Mechanism of Action

The mechanism of action of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogs and Substituent Effects

Key Observations:

- Substituent Position: The positional isomer (5-methyl-1-phenyl vs. 1-methyl-5-phenyl) alters steric and electronic interactions, impacting biological activity. For instance, the original compound's 5-phenyl group may enhance binding to hydrophobic pockets in proteins like HIV-1 integrase .

- Steric Modifications: Replacing the 1-methyl group with ethyl (C7H12N2O) reduces steric hindrance but lowers molecular weight, which may affect solubility and pharmacokinetics .

Biological Activity

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a methyl group and a phenyl group, along with a hydroxymethyl group. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂ |

| Molecular Weight | 175.24 g/mol |

| Melting Point | 134–136 °C |

Target Interactions

Research indicates that pyrazole derivatives, including this compound, interact with various biological targets:

- Estrogen Receptors : It may modulate estrogen signaling pathways, influencing cellular processes related to growth and differentiation.

- Alcohol Dehydrogenase : The compound has been shown to affect alcohol metabolism, potentially serving as an inhibitor or enhancer of enzyme activity.

Biochemical Pathways

The compound's activity is linked to several biochemical pathways:

- Cellular Signaling : It may activate or inhibit pathways associated with cell proliferation and apoptosis.

- Metabolic Pathways : It influences metabolic processes involving the conversion of substrates through oxidation and reduction reactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In these studies, it was found to induce apoptosis through p53-mediated pathways .

- In Vivo Studies : Animal models have shown that administration of this compound can reduce tumor growth significantly, suggesting its potential as an effective therapeutic agent against certain cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It exhibited activity against several bacterial strains, indicating potential use in treating infections.

Case Studies

Several case studies provide insight into the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.

- Distribution : Its distribution in tissues may be influenced by its ability to cross cell membranes effectively.

Q & A

Basic: What are the established synthetic routes for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol?

Methodological Answer:

The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by functional group modification. A common approach involves refluxing ketone precursors (e.g., substituted diketones) with hydrazine hydrate in ethanol/acetic acid under controlled conditions (70–80°C, 5–7 hours). Post-reaction purification employs silica gel column chromatography and recrystallization from ethanol to achieve >95% purity . For regioselective methylation, dimethyl sulfate or methyl iodide is used in the presence of a base (e.g., KOH) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR identify substituent positions and confirm methyl, phenyl, and hydroxyl group integration .

- X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83°–51.68° for analogous structures) and hydrogen-bonding patterns (e.g., O–H···N interactions) .

- FTIR : Confirms hydroxyl (3200–3500 cm) and aromatic C–H stretching (3000–3100 cm) .

- Mass Spectrometry : ESI-MS validates molecular weight (188.22 g/mol) and fragmentation patterns .

Basic: What functional group transformations are feasible for the methanol moiety in this compound?

Methodological Answer:

The primary alcohol can undergo:

- Oxidation : Using KMnO or CrO in acidic conditions yields the corresponding carboxylic acid derivative.

- Esterification : Reaction with acetyl chloride or anhydrides in pyridine produces esters, useful for enhancing lipophilicity in drug discovery .

- Protection : Silylation (e.g., TBSCl) or acetylation prevents unwanted reactivity during multi-step syntheses .

Advanced: How can computational modeling aid in predicting the compound’s reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For pyrazole derivatives, the HOMO is often localized on the phenyl ring, while the LUMO resides on the pyrazole core .

- Molecular Dynamics Simulations : Model solvation effects and stability in biological membranes.

- Docking Studies : Predict binding affinities to enzymes (e.g., cyclooxygenase-2) by aligning the hydroxyl and phenyl groups into hydrophobic pockets .

Advanced: How should researchers resolve contradictions in spectral or bioactivity data?

Methodological Answer:

- Cross-Validation : Combine NMR, X-ray, and HPLC to confirm structural integrity. For example, unexpected NMR shifts may arise from tautomerism, resolved via -labeling experiments .

- Dose-Response Reproducibility : In bioactivity assays, use multiple cell lines (e.g., P19 embryonic stem cells) and orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Isotopic Tracing : Track metabolic stability using -labeled analogs in pharmacokinetic studies .

Advanced: What strategies optimize the compound’s selectivity in enzyme inhibition studies?

Methodological Answer:

- SAR Studies : Modify the phenyl or methyl groups to sterically hinder off-target binding. For example, bulkier substituents at the 5-position reduce non-specific interactions with cytochrome P450 enzymes .

- Kinetic Analysis : Determine values via Lineweaver-Burk plots to compare competitive vs. non-competitive inhibition.

- Cryo-EM/Co-crystallization : Resolve binding modes in complex with target proteins (e.g., kinases) to guide rational design .

Advanced: How to address low yields in large-scale syntheses?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving regioselectivity .

- Flow Chemistry : Enhances reproducibility for nitro-group reductions using H/Pd-C in continuous reactors .

- DoE Optimization : Apply factorial design to variables (temperature, solvent ratio) for maximum yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.